molecular formula C22H22O11 B2648890 3-hydroxy-2-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl](3,4,5-trimethoxyphenyl)methyl}-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 690642-38-7

3-hydroxy-2-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl](3,4,5-trimethoxyphenyl)methyl}-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B2648890
CAS No.: 690642-38-7
M. Wt: 462.407
InChI Key: FWMZIACNMHIHCG-UHFFFAOYSA-N
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Description

3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the pyran rings, followed by the introduction of hydroxyl groups and the trimethoxyphenyl moiety. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups and pyran rings play a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of cellular processes, such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-methyl-4H-pyran-4-one: A simpler analog with similar structural features but lacking the trimethoxyphenyl moiety.

    5-hydroxy-2-hydroxymethyl-4H-pyran-4-one: Another related compound with a different substitution pattern on the pyran ring.

Uniqueness

3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of multiple hydroxyl groups, pyran rings, and the trimethoxyphenyl moiety

Properties

IUPAC Name

3-hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-29-15-4-10(5-16(30-2)20(15)31-3)17(21-18(27)13(25)6-11(8-23)32-21)22-19(28)14(26)7-12(9-24)33-22/h4-7,17,23-24,27-28H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMZIACNMHIHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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